(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Chiral resolution Co-crystallisation Enantiospecific separation

Researchers sourcing chloromandelic acids for chiral resolution frequently encounter inconsistent enantiomeric separation due to unappreciated positional isomer effects. (S)-3-Chloromandelic acid (CAS 32222-43-8) directly addresses this: under validated LEV-based co-crystallisation (55:45 LEV:3-ClMA, 93 mol% MeCN, -18 °C), it achieves 94% resolution efficiency and 83% optical purity-outperforming 2-ClMA and 4-ClMA. Its five distinct polymorphs (three racemic, two enantiopure) mean solid-form identity must be controlled; procuring authenticated, enantiopure material is essential for reproducible asymmetric synthesis and SFC method validation.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 32222-43-8
Cat. No. B1609215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
CAS32222-43-8
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(=O)O)O
InChIInChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
InChIKeySAMVPMGKGGLIPF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Chloromandelic Acid: Overview & Key Properties


(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-3-chloromandelic acid, is an enantiopure halogenated α-hydroxy acid (C₈H₇ClO₃; MW 186.59 g/mol) bearing a meta-chloro substituent and a stereogenic α-carbon . Mandelic acid derivatives, including 3-chloromandelic acid (3-ClMA), are versatile intermediates for pharmaceuticals, agrochemicals, and fine chemicals [1]. The (S)-enantiomer (CAS 32222-43-8) is one of several commercially available single-enantiomer chloromandelic acids, but its meta-chloro substitution position and specific stereochemistry yield distinct crystallisation, chromatographic, and resolution properties that differentiate it from its ortho- and para-substituted analogs [2].

Why (S)-3-Chloromandelic Acid Is Not Interchangeable


Halogenated mandelic acids are not interchangeable procurement commodities. The position of the chlorine substituent (ortho, meta, or para) fundamentally alters crystallisation behaviour, polymorph landscape, and chiral recognition by resolving agents. (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid forms a racemic compound (not a conglomerate) upon racemisation and exhibits five distinct polymorphs—including three racemic and two enantiopure forms—a richness unmatched by most other halogenated mandelic acids [1]. In enantiospecific co-crystallisation with levetiracetam, the meta-substituted 3-ClMA demonstrates resolution behaviour and efficiency that differ markedly from its 2-ClMA and 4-ClMA counterparts [2]. Furthermore, under supercritical fluid chromatography (SFC) conditions, 3-chloromandelic acid uniquely deviates from the retention-factor trend observed for mandelic acid and its other halogenated derivatives, complicating any assumption that a single analytical method will work equally for all positional isomers [3].

(S)-3-Chloromandelic Acid: Quantitative Differentiation


Resolution Efficiency in Levetiracetam Co-Crystallisation

In a head-to-head comparison of halogenated mandelic acid resolution using levetiracetam (LEV) as a resolving agent via enantiospecific co-crystallisation, without optimisation of conditions for the positional isomers, (S)-3-chloromandelic acid (3-ClMA) exhibited the highest resolution efficiency among the three chlorinated regioisomers. Under optimised conditions specific to 3-ClMA (molar ratio LEV:3-ClMA = 55:45, acetonitrile 93 mol%, crystallisation temperature −18 °C, equilibrium time 12 days), the resolution efficiency reached 94%, the optical purity of the (S)-enantiomer in the solid phase reached 83%, and the enantiomeric excess of (R)-3-ClMA in the liquid phase was 63% e.e. [1]. Under non-optimised conditions across all chlorinated substrates, LEV showed the highest resolution efficiency for 3-ClMA, followed by 2-ClMA, with 4-ClMA showing the lowest resolution efficiency [1].

Chiral resolution Co-crystallisation Enantiospecific separation

SFC Retention Anomaly Compared to Analogs

During systematic SFC enantioseparation of six mandelic acid derivatives (mandelic acid, 2-ClMA, 3-ClMA, 4-ClMA, 4-BrMA, 4-MeO-MA) on a Chiralpak AD-3 column, all compounds exhibited an increase in retention factor (k) when the organic modifier was changed in the order methanol → ethanol → isopropanol—except 3-chloromandelic acid, which uniquely deviated from this trend [1]. This anomalous chromatographic behaviour is position-specific and was not observed for the ortho- or para-chloro isomers, indicating that the meta-chloro substitution imparts differential intermolecular interactions with the chiral stationary phase under SFC conditions [1].

Supercritical fluid chromatography Enantioseparation Retention behaviour

Polymorph Diversity and Complexity

A comprehensive crystallographic survey of monosubstituted mandelic acids identified 3-chloromandelic acid as exceptionally polymorphic. Five distinct polymorphs have been experimentally confirmed: three racemic forms (two of which are isostructural) and two enantiopure forms [1]. A crystal structure prediction (CSP) study generated an energy landscape containing 3,050 structures within 20 kJ mol⁻¹, many of which are predicted to be more stable than the known forms, suggesting that additional polymorphs remain to be discovered [1]. This polymorphic richness contrasts with 4-chloromandelic acid (3 known modifications, monotropically related) and 2-chloromandelic acid (racemic compound forms α and β plus conglomerate form γ) [2].

Polymorphism Crystallisation Solid-state chemistry

Racemic Compound vs. Conglomerate Crystallisation

Binary melting point phase diagram analysis by DSC and ternary solubility measurements in water (5–50 °C) confirm that the enantiomeric 3-ClMA system belongs to the racemic compound-forming class—the (R)- and (S)-enantiomers co-crystallise as a distinct racemic compound rather than as a physical mixture (conglomerate) [1]. This is corroborated by the melting point difference: the racemate melts at 111–113 °C while the pure (R)-enantiomer melts at 100–104 °C . The eutectic composition in the chiral system is temperature-dependent, and the solubilities of the pure enantiomers show extreme temperature sensitivity [1]. In contrast, under certain crystallisation conditions, 2-ClMA can crystallise as a conglomerate (form γ), offering an alternative preferential crystallisation pathway not available to 3-ClMA [2].

Chiral phase diagram Racemic compound Eutectic composition

Diastereomeric Resolution with (S,S)-SA

Using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol [(S,S)-SA] as a resolving agent, 3-chloromandelic acid was resolved with a less soluble diastereomeric salt purity of 98% and a resolution efficiency of 94% under optimised conditions [1]. The resolving agent was also successfully applied to 2-ClMA and 4-ClMA, yielding the corresponding less soluble salts with (R,R)-SA, but the crystal structures of the resulting diastereomeric salts differed significantly between positional isomers, reflecting substituent-position-dependent hydrogen-bonding networks and packing modes [1]. Additionally, two literature-reported resolving agents—(R)-α-phenethylamine and (R)-N-benzyl phenethylamine—were comparatively evaluated alongside (S,S)-SA, with (S,S)-SA demonstrating superior resolution performance for 3-ClMA [1].

Diastereomeric resolution Process chemistry Enantiopure intermediate

(S)-3-Chloromandelic Acid: Validated Applications


Chiral Resolution via Levetiracetam Co-Crystallisation

When developing an enantiospecific co-crystallisation process for racemic 3-chloromandelic acid, levetiracetam (LEV) provides a validated route achieving 94% resolution efficiency and 83% optical purity of the (S)-enantiomer in the solid phase under optimised conditions (LEV:3-ClMA = 55:45, 93 mol% acetonitrile, −18 °C). This efficiency benchmark is superior to that obtained for 2-ClMA and 4-ClMA under comparable non-optimised conditions, making the meta-chloro isomer the preferred substrate when high-yield LEV-based resolution is the intended downstream processing strategy [1].

Enantiopurity SFC Method Development

QC laboratories developing supercritical fluid chromatography methods for enantiopurity determination of chloromandelic acids must treat 3-ClMA as a distinct analytical challenge. Unlike mandelic acid, 2-ClMA, and 4-ClMA—all of which exhibit retention factors increasing in the order methanol < ethanol < isopropanol on Chiralpak AD-3—3-ClMA uniquely deviates from this trend. Method transfer from a validated 2-ClMA or 4-ClMA protocol to 3-ClMA without independent revalidation risks inadequate enantiomeric resolution [2].

Solid-Form Screening and Polymorph Control

Researchers employing (S)-3-ClMA as a chiral building block in asymmetric synthesis must implement rigorous solid-form characterisation upon receipt and during storage. With five known polymorphs (three racemic, two enantiopure) and a crystal structure prediction landscape containing over 3,000 structures within 20 kJ mol⁻¹, polymorph identity can shift subtly with temperature, solvent exposure, or seeding. This polymorphic complexity exceeds that of 2-ClMA and 4-ClMA and directly impacts solubility, dissolution rate, and reactivity in subsequent synthetic steps [3].

Diastereomeric Salt Resolution for Scale-Up

For process chemistry groups scaling up (S)-3-ClMA production, the (S,S)-SA diastereomeric resolution method offers a demonstrated 98% less soluble salt purity and 94% efficiency, outperforming alternative resolving agents such as (R)-α-phenethylamine and (R)-N-benzyl phenethylamine. The crystal structure of the (R)-3-ClMA·(S,S)-SA salt has been fully solved, providing a rational basis for solvent selection and crystallisation optimisation that is not equally well-characterised for the 2-ClMA and 4-ClMA analogs with this resolving agent pair [4].

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